[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid
Description
[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid is a sulfonamide derivative featuring a 4-chlorobenzenesulfonyl group attached to a methyl-amino moiety, which is further linked to an acetic acid backbone. The compound’s structure combines electron-withdrawing (sulfonyl, chlorine) and hydrophilic (acetic acid) groups, influencing its physicochemical properties, such as solubility and metabolic stability. Potential applications include antimicrobial or enzyme inhibition roles, inferred from structurally related sulfonamides .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPZWSENGXSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
The synthesis of [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid typically involves a two-step process:
-
- Reaction : 4-Chlorobenzenesulfonyl chloride reacts with methylamine.
- Conditions : Conducted in an organic solvent such as dichloromethane or toluene at low temperatures (0–5°C) to control reactivity and minimize side reactions.
- Intermediate Formed : [(4-Chloro-benzenesulfonyl)-methyl-amino].
-
- Reaction : The intermediate is reacted with chloroacetic acid under basic conditions.
- Base Used : Sodium hydroxide or potassium carbonate.
- Temperature Range : 50–80°C to ensure complete conversion.
- Solvent : Aqueous or mixed aqueous-organic systems are commonly used.
Reaction Scheme
$$
\text{4-Chlorobenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{Intermediate}
$$
$$
\text{Intermediate} + \text{Chloroacetic acid (Basic)} \rightarrow \text{this compound}
$$
Industrial Production Considerations
Use of Continuous Flow Reactors
- Continuous flow reactors enable better temperature and pressure control, leading to higher yields and reduced reaction times.
- Benefits include scalability and reproducibility, which are essential for large-scale production.
Key Parameters for Synthesis
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 0–5°C (Step 1), 50–80°C (Step 2) | Low temperature minimizes side reactions in Step 1. |
| Solvent | Dichloromethane, toluene (Step 1); aqueous-organic (Step 2) | Solvent choice affects solubility and reaction rate. |
| Base | Sodium hydroxide, potassium carbonate | Ensures deprotonation of chloroacetic acid in Step 2. |
| Catalyst (optional) | Phase-transfer catalysts | Enhances reaction kinetics under mild conditions. |
Challenges and Solutions
Side Reactions
Purity Concerns
- Impurities can arise from incomplete reactions or decomposition.
- Crystallization from ethanol-water mixtures is effective for purification.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid is a chemical compound with a sulfonyl group attached to a benzene ring, connected to a methyl-amino and acetic acid group, which has applications in scientific research. The mechanism of action of this compound involves interaction with molecular targets, such as enzymes and receptors. The sulfonyl group can form interactions with amino acid residues, inhibiting enzyme activity, and modulate signaling pathways by binding to receptors.
Scientific Research Applications
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides have antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungal species .
Antimicrobial Applications
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides were tested against planktonic cells and biofilms, with compounds showing high bacteriostatic activity against staphylococci. Molecules presented low MIC values of 4–8 μg/mL against reference methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) strains, as well as clinical isolates .
One study showed that 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed antibacterial activity against Gram-negative and Gram-positive bacteria, with MICs of 8 µg/mL .
Organic Synthesis
this compound is used as a reagent in organic synthesis. It can undergo chemical reactions such as oxidation, reduction, and substitution.
CXCR3 Chemokine Receptor Modulation
Sulfonamides can modulate chemokine receptor activity, particularly CXCR3, useful in preventing or treating inflammatory and immunoregulatory disorders like asthma, allergic diseases, and autoimmune pathologies such as multiple sclerosis, rheumatoid arthritis, and atherosclerosis . These compounds are also potentially useful for treating cancers, angiogenesis, tumor formation, ocular diseases, and neurodegeneration .
Mechanism of Action
The mechanism of action of [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid with key structural analogs:
Key Observations:
- Halogen Substitution : Bromine in may alter electronic effects and metabolic stability compared to chlorine .
Physicochemical Properties
- Solubility : The acetic acid group enhances water solubility, but the 4-chlorobenzenesulfonyl moiety introduces hydrophobicity. This balance contrasts with benzoic acid derivatives (), where the aromatic ring dominates .
- Metabolic Stability : Methyl ester analogs () show how esterification can prolong half-life, whereas the target compound’s free acid group may facilitate renal excretion .
Biological Activity
[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzenesulfonyl group, which is known for enhancing the biological activity of various derivatives. The presence of the 4-chloro substituent may influence its interaction with biological targets, potentially affecting its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzenesulfonamide derivatives, including those structurally related to this compound.
- Mechanism of Action : Benzenesulfonamides typically exert their antibacterial effects by inhibiting bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication.
- Case Study : A study evaluating a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides demonstrated significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed minimal inhibitory concentrations (MICs) as low as 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(benzenesulfonyl)-3-cyclohexylpropanamide | 8 | MRSA |
| N-(benzenesulfonyl)cinnamamide | 8 | S. epidermidis |
| This compound | TBD | TBD |
Toxicological Profile
Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest that while related sulfonamide compounds can exhibit cytotoxicity at high concentrations, their therapeutic indices may be favorable when used at effective dosages .
Q & A
Q. What are the established synthetic routes for [(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with methylamine to form the (4-chloro-benzenesulfonyl)-methyl-amine intermediate. This step requires anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize HCl .
Acetic Acid Conjugation : React the intermediate with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) to form the final product. Temperature control (20–40°C) and stoichiometric ratios (1:1.2 intermediate:chloroacetic acid) are critical to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., methylamino protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.4–7.8 ppm) .
- ¹³C NMR : Confirms the acetic acid carbonyl (~170 ppm) and sulfonyl-linked carbons .
- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2.0, 7.4, 9.0) to simulate gastric, blood, and intestinal environments.
Incubate the compound at 37°C and sample at intervals (0, 24, 48, 72 hrs).
Analyze degradation products via HPLC or LC-MS.
- Key Metrics : Calculate half-life (t₁/₂) and identify degradation pathways (e.g., sulfonamide bond cleavage) .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or cyclooxygenase). The sulfonamide group may coordinate with active-site zinc ions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
- Validation : Confirm predictions with in vitro enzyme inhibition assays (e.g., UV-Vis kinetic studies) .
Q. How do conflicting reports on the compound’s solubility in polar solvents arise, and how can they be resolved?
- Methodological Answer :
- Root Cause Analysis : Discrepancies may stem from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) .
- Impurities : Residual solvents or byproducts altering solubility profiles .
- Resolution :
Perform X-ray crystallography to identify polymorphs.
Use purity-verified samples (≥98% by HPLC) for solubility tests in DMSO, water, and ethanol .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce oxidative metabolism .
- Esterify the carboxylic acid to a prodrug form (e.g., ethyl ester) for enhanced membrane permeability .
- In Vitro Testing : Use liver microsome assays to measure half-life and identify major metabolites via LC-MS/MS .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the synthesis of this compound?
- Methodological Answer :
- Critical Factors :
Reagent Purity : Impurities in 4-chlorobenzenesulfonyl chloride reduce coupling efficiency .
Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility but increase side reactions vs. THF .
Workup Protocols : Incomplete removal of byproducts (e.g., unreacted chloroacetic acid) skews yield calculations .
- Mitigation : Standardize reagent sources, solvent systems, and purification methods across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
